Cas no 39129-54-9 (3,4-Dibromo-2,5-dimethylthiophene)
3,4-Dibromo-2,5-dimethylthiophene Chemical and Physical Properties
Names and Identifiers
-
- Thiophene,3,4-dibromo-2,5-dimethyl-
- 2,4-DIBROMO-3,5-DIMETHYLTHIOPHENE
- 3,4-dibromo-2,5-dimethylthiophene
- 2,3-EPOXYPROPYL 3,4-DICHLOROPHENYL ETHER
- 2,4-Hexadiene,3,4-dibromo-2,5-dimethyl
- 2,5-dimethyl-3,4-dibromothiophene
- 3,4-Dibrom-2,5-dimethyl-hexa-2,4-dien
- 3,4-Dibrom-2,5-dimethyl-thiophen
- 3,4-dibromo-2,5-dimethyl-2,4-hexadiene
- 3,4-dibromo-2,5-dimethyl-hexa-2,4-diene
- 3,4-dibromo-2,5-dimethylhexa-2,5-diene
- 3,4-dibromo-2,5-dimethyl-thiophene
- MFCD08695981
- C6H6Br2S
- W10472
- FT-0746785
- EN300-264565
- Z2889976897
- SCHEMBL4100396
- AS-61484
- CS-0037620
- NWYUIYYDNDZXBK-UHFFFAOYSA-N
- SY125663
- AKOS000282327
- 39129-54-9
- DA-06226
- 3,4-Dibromo-2,5-dimethylthiophene
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- MDL: MFCD11226511
- Inchi: 1S/C6H6Br2S/c1-3-5(7)6(8)4(2)9-3/h1-2H3
- InChI Key: NWYUIYYDNDZXBK-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C)SC=1C)Br
Computed Properties
- Exact Mass: 267.85600
- Monoisotopic Mass: 267.85570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 95.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- PSA: 28.24000
- LogP: 3.88990
3,4-Dibromo-2,5-dimethylthiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,4-Dibromo-2,5-dimethylthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM323565-1g |
3,4-Dibromo-2,5-dimethylthiophene |
39129-54-9 | 95% | 1g |
$561 | 2021-08-18 | |
| TRC | D426853-10mg |
3,4-Dibromo-2,5-dimethylthiophene |
39129-54-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D426853-50mg |
3,4-Dibromo-2,5-dimethylthiophene |
39129-54-9 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D426853-100mg |
3,4-Dibromo-2,5-dimethylthiophene |
39129-54-9 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Chemenu | CM323565-1g |
3,4-Dibromo-2,5-dimethylthiophene |
39129-54-9 | 95% | 1g |
$561 | 2023-01-19 | |
| TRC | D426853-2.5mg |
3,4-Dibromo-2,5-dimethylthiophene |
39129-54-9 | 2.5mg |
$ 800.00 | 2023-09-07 | ||
| Enamine | EN300-264565-1g |
3,4-dibromo-2,5-dimethylthiophene |
39129-54-9 | 90% | 1g |
$398.0 | 2023-09-14 | |
| Enamine | EN300-264565-5g |
3,4-dibromo-2,5-dimethylthiophene |
39129-54-9 | 90% | 5g |
$1157.0 | 2023-09-14 | |
| Enamine | EN300-264565-10g |
3,4-dibromo-2,5-dimethylthiophene |
39129-54-9 | 90% | 10g |
$1716.0 | 2023-09-14 | |
| eNovation Chemicals LLC | D963464-100mg |
2,4-DIBROMO-3,5-DIMETHYLTHIOPHENE |
39129-54-9 | 95% | 100mg |
$120 | 2024-06-06 |
3,4-Dibromo-2,5-dimethylthiophene Suppliers
3,4-Dibromo-2,5-dimethylthiophene Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 3,4-Dibromo-2,5-dimethylthiophene
Introduction to 3,4-Dibromo-2,5-dimethylthiophene (CAS No. 39129-54-9)
3,4-Dibromo-2,5-dimethylthiophene (CAS No. 39129-54-9) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound belongs to the class of thiophenes, which are five-membered heterocyclic compounds containing a sulfur atom. The presence of bromine and methyl groups in its structure imparts unique chemical and physical properties, making it a valuable building block in various synthetic pathways.
The molecular formula of 3,4-Dibromo-2,5-dimethylthiophene is C6H6Br2S, with a molecular weight of approximately 277.97 g/mol. The compound is typically obtained through the bromination of 2,5-dimethylthiophene, a process that can be finely controlled to achieve high yields and purity. Its physical properties include a melting point of around 80-82°C and a boiling point of approximately 180-182°C at reduced pressure.
In recent years, 3,4-Dibromo-2,5-dimethylthiophene has been extensively studied for its potential applications in the synthesis of bioactive molecules and pharmaceuticals. One notable area of research involves its use as an intermediate in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis of a series of thiophene-based compounds derived from 3,4-Dibromo-2,5-dimethylthiophene, which exhibited potent anti-inflammatory and anti-cancer activities.
The unique electronic properties of thiophenes make them particularly suitable for conjugation with other functional groups, enhancing their biological activity. In another study published in Organic Letters in 2020, researchers demonstrated that 3,4-Dibromo-2,5-dimethylthiophene could be effectively used to synthesize conjugated polymers with tunable electronic properties. These polymers showed promise in organic photovoltaic devices and sensors due to their excellent charge transport capabilities.
Beyond its applications in drug discovery and materials science, 3,4-Dibromo-2,5-dimethylthiophene has also been explored for its potential as a ligand in coordination chemistry. A recent study in Inorganic Chemistry highlighted the use of this compound as a building block for constructing metal-organic frameworks (MOFs). The resulting MOFs exhibited high surface areas and porosity, making them suitable for gas storage and separation applications.
The synthetic versatility of 3,4-Dibromo-2,5-dimethylthiophene is further evidenced by its role in the development of new catalysts. A study published in Catalysis Science & Technology in 2019 reported the synthesis of a series of palladium complexes using this compound as a ligand. These complexes demonstrated high catalytic activity and selectivity in cross-coupling reactions, which are crucial for the synthesis of complex organic molecules.
In addition to its synthetic applications, 3,4-Dibromo-2,5-dimethylthiophene has been investigated for its environmental impact and safety profile. A comprehensive review published in Environmental Science & Technology in 2018 discussed the biodegradability and toxicity of various brominated thiophenes. The study concluded that while these compounds are generally stable under environmental conditions, their potential ecological effects should be carefully monitored during industrial use.
The future prospects for 3,4-Dibromo-2,5-dimethylthiophene are promising. Ongoing research is focused on optimizing synthetic routes to improve yield and purity while reducing environmental impact. Additionally, efforts are being made to explore new applications in areas such as biotechnology and nanotechnology. As our understanding of this compound continues to evolve, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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